3,4-Dichloro-5-nitrobenzaldehyde
Overview
Description
Scientific Research Applications
Chemotherapeutic Potential
- Research reveals that certain compounds derived from 2-nitrobenzaldehydes, which include 3,4-dichloro-5-nitrobenzaldehyde, show pronounced coccidiostatic and malaricidal effects, even against drug-resistant malaria parasites. This indicates potential applications in developing new antimalarial drugs (Dürckheimer et al., 1980).
Organic Synthesis and Catalysis
- The compound is involved in the synthesis of dihydropyridine derivatives which are used as pharmaceuticals like calcium channel blockers. This is achieved through the condensation of benzaldehyde and its derivatives, including this compound, using alkaline carbons as catalysts (Perozo-Rondón et al., 2006).
Photoreaction Studies
- Studies on the solid-state photoreaction of nitrobenzaldehydes, including this compound, with other compounds like indole, have been conducted. These investigations help in understanding the behavior of this chemical in various photoreactive processes (Meng et al., 1994).
Material Synthesis and Characterization
- This compound has been used in the synthesis of various materials and compounds, often characterized by techniques like X-ray crystallography. These studies provide insights into the molecular structure and potential applications of these materials (Cao, 2009).
Electrochemical Studies
- Electrodeposition studies involving derivatives of dihydroxybenzaldehydes, which can include compounds like this compound, have been conducted. These studies focus on understanding the electrochemical behavior of these compounds and their potential applications in areas such as biosensors (Pariente et al., 1996).
properties
IUPAC Name |
3,4-dichloro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRLAJBJMWNMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.